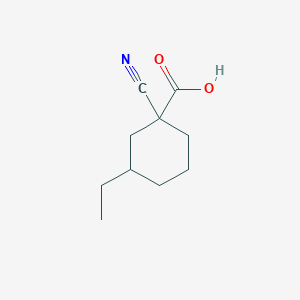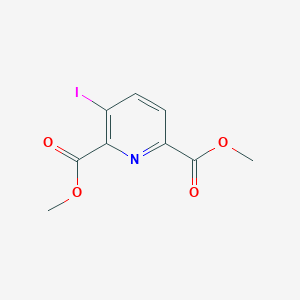![molecular formula C8H12N6 B15243082 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method includes the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and triazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
科学的研究の応用
1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
作用機序
The mechanism of action of 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and triazole derivatives, such as:
- 1-[(1-Methyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
- 1-[(1-Propyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine
Uniqueness
What sets 1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the imidazole ring can affect the compound’s binding affinity to molecular targets and its overall stability .
特性
分子式 |
C8H12N6 |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
1-[(1-ethylimidazol-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-2-13-4-3-10-8(13)6-14-5-7(9)11-12-14/h3-5H,2,6,9H2,1H3 |
InChIキー |
LPCHYDSBGCDQKY-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
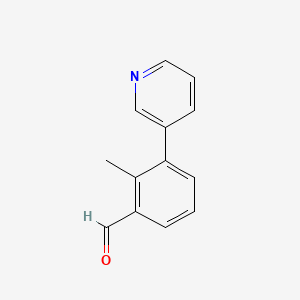


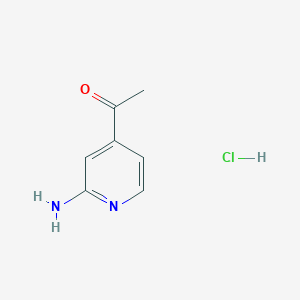
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)
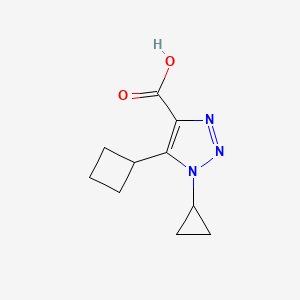


![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
